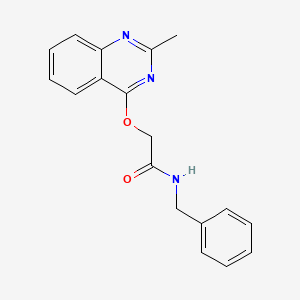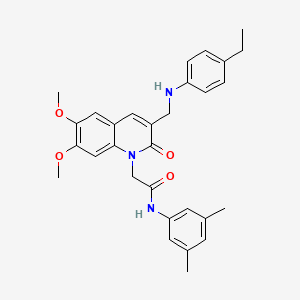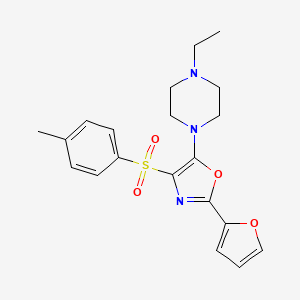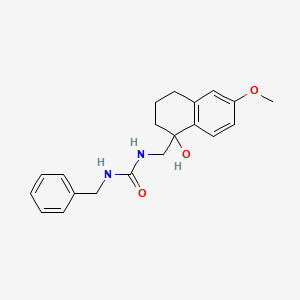
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CPMA and is a member of the acetamide family. CPMA has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CPMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CPMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPMA has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
CPMA has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPMA has also been found to have a positive effect on learning and memory, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, CPMA has been found to have a positive effect on liver function, making it a potential candidate for the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPMA has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound to use in experiments. Additionally, CPMA has been extensively studied, making it a well-characterized compound. However, there are some limitations to using CPMA in lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, CPMA has a short half-life in the body, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of CPMA. One potential direction is the development of new drugs based on CPMA. CPMA has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of CPMA. This could lead to the development of new drugs that target specific enzymes and receptors in the body. Finally, further studies are needed to determine the long-term effects of CPMA on the body. This could lead to the development of new drugs that have fewer side effects than current treatments.
Synthesemethoden
CPMA can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate, followed by the addition of cyclopropylmethylamine. The final step involves the chlorination of the resulting product using thionyl chloride. The yield of CPMA obtained from this method is high, making it an efficient synthesis process.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, CPMA has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-4-11(5-7-12)15(13(16)8-14)9-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOHIAJZOBPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)
![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)


![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)



